3-(1H-indol-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features an indole moiety and a triazole ring, which are both significant in various pharmacological contexts. The structure indicates potential interactions with biological targets, making it a subject of interest in drug discovery and development.
The compound can be synthesized through multi-step organic reactions involving various reagents and conditions. It has been characterized using techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry, which confirm its structural integrity and purity .
This compound falls under the category of indole derivatives and triazole compounds, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its classification is significant as it relates to its potential therapeutic applications.
The synthesis of 3-(1H-indol-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide typically involves several steps:
The synthetic route may include:
The molecular formula of 3-(1H-indol-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide is . Its structural representation includes:
| Property | Value |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 3-indol-1-yl-N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]propanamide |
| InChI Key | QFRCOGODKURJBT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C2=NC(=NN2)NC(=O)CCN3C=CC4=CC=CC=C43 |
The compound can participate in various chemical reactions:
Common reagents for these reactions include:
The products formed depend on the specific conditions employed during these reactions .
The mechanism of action of 3-(1H-indol-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide involves its interaction with specific biological targets:
The exact pathways and molecular targets remain an area of ongoing research .
The compound is typically characterized by:
Key chemical properties include:
Relevant data from spectral analyses (e.g., NMR, IR) provide insights into functional groups and molecular interactions .
3-(1H-indol-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide has several scientific applications:
Research continues to explore its efficacy in treating conditions such as cancer and infections .
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8